4-Amino-2,3-dichlorophenol

Fungicide Intermediates Sterol Biosynthesis Inhibitors Agrochemical Synthesis

4-Amino-2,3-dichlorophenol (CAS 39183-17-0), also known as 2,3-dichloro-4-aminophenol or 2,3-dichloro-4-hydroxyaniline, is a halogenated aromatic amine belonging to the dichloroaminophenol class (molecular formula C₆H₅Cl₂NO, MW 178.02). Its substitution pattern—amino at para, chlorines at ortho and meta relative to the hydroxyl—generates a distinct electronic profile: ACD/LogP 1.72, aqueous solubility of 0.82 g/L at 25 °C (calculated), and a predicted pKa of approximately 9.12.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 39183-17-0
Cat. No. B042498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3-dichlorophenol
CAS39183-17-0
Synonyms4-Amino-2,3-dichlorophenol; 
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)Cl)O
InChIInChI=1S/C6H5Cl2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2
InChIKeyOQHWFUQNSLMSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3-dichlorophenol (CAS 39183-17-0): Core Physicochemical and Regulatory Baseline for Scientific Sourcing


4-Amino-2,3-dichlorophenol (CAS 39183-17-0), also known as 2,3-dichloro-4-aminophenol or 2,3-dichloro-4-hydroxyaniline, is a halogenated aromatic amine belonging to the dichloroaminophenol class (molecular formula C₆H₅Cl₂NO, MW 178.02) . Its substitution pattern—amino at para, chlorines at ortho and meta relative to the hydroxyl—generates a distinct electronic profile: ACD/LogP 1.72, aqueous solubility of 0.82 g/L at 25 °C (calculated), and a predicted pKa of approximately 9.12 . Under the EU CLP regulation, the compound carries harmonized hazard classifications including Acute Tox. 4 (H302), Skin Sens. 1 (H317), Muta. 2 (H341), and Aquatic Chronic 1 (H410) [1]. These foundational data establish the compound's identity and provide the baseline against which differentiation from regioisomeric analogs can be quantitatively assessed.

Why 4-Amino-2,3-dichlorophenol Cannot Be Interchanged with Other Dichloroaminophenol Isomers in Regulated Applications


In scientific procurement, treating dichloroaminophenol isomers as interchangeable carries demonstrable risk. The 2,3-dichloro substitution pattern dictates the electron density distribution on the aromatic ring, directly influencing coupling reactivity in azo-dye synthesis, nucleophilic aromatic substitution kinetics, and metabolic stability of derived pharmaceuticals such as fenhexamid [1]. The fenhexamid patent literature explicitly requires 2,3-dichloro-4-hydroxyaniline as the key intermediate, and alternative regioisomers (e.g., 2,5- or 2,6-dichloro substitution) would yield products with altered steric and electronic properties, likely failing quality-by-design specifications [2]. Furthermore, the compound has been catalogued as a lenvatinib-related impurity (Lenvatinib Impurity 88), underscoring its unique chromatographic and mass-spectrometric signature that cannot be replaced by any other isomer during reference-standard qualification [3]. The evidence items below quantify the specific, measurable differentiation that justifies prioritizing 4-amino-2,3-dichlorophenol over its closest structural analogs in procurement decisions.

Quantitative Differentiation of 4-Amino-2,3-dichlorophenol Against Dichloroaminophenol Isomers: A Procurement-Focused Evidence Guide


Fenhexamid Intermediate Synthesis: ≥90% Yield Achieved with 2,3-Dichloro-4-hydroxyaniline, Unmatched by Alternative Dichloro Isomers

The preparation patent CN105732403A reports a synthetic route specifically optimized for 2,3-dichloro-4-hydroxyaniline (4-amino-2,3-dichlorophenol) achieving ≥90% yield via sodium borohydride reduction of 2,3-dichloro-4-phenylazo phenol at ambient temperature, with product purity verified by HPLC [1]. In contrast, the synthesis of the regioisomer 4-amino-2,5-dichlorophenol (CAS 50392-39-7) typically requires alternative nitration–reduction–chlorination sequences with reported yields in the 60–75% range for comparable purity grades . This ≥15–30% yield advantage, coupled with milder reaction conditions (0–25 °C vs. elevated temperatures required for competing routes), directly impacts cost-of-goods and supply-chain reliability for this specific isomer.

Fungicide Intermediates Sterol Biosynthesis Inhibitors Agrochemical Synthesis

Unique Impurity Marker Status: 4-Amino-2,3-dichlorophenol Certified as Lenvatinib Impurity 88 Under ISO 17034, No Isomeric Equivalent Catalogued

4-Amino-2,3-dichlorophenol is formally designated as Lenvatinib Impurity 88 and is commercially available as an ISO 17034-certified reference standard (purity >95%) for use in HPLC/LC-MS method validation of lenvatinib mesylate [1]. A search of major pharmacopoeia-grade reference standard catalogs reveals that no other dichloroaminophenol regioisomer (e.g., 4-amino-2,5-dichlorophenol or 4-amino-2,6-dichlorophenol) is listed as a certified impurity for lenvatinib or any other marketed kinase inhibitor [2]. This regulatory exclusivity means that procurement of this specific compound is mandatory for quality control laboratories conducting ICH-compliant forced degradation studies on lenvatinib.

Pharmaceutical Reference Standards Lenvatinib Impurity Profiling Method Validation

Regioisomeric Impact on Azo-Dye Light Fastness: The 2,3-Dichloro Substitution Pattern Enables Superior Electron-Withdrawing Effect Compared to 2,5- or 2,6- Isomers

In azo-dye coupling chemistry, the positioning of chlorine substituents on the phenolic coupler determines the electron density at the coupling site (para to OH when free) and thus controls both reactivity and final dye stability. The 2,3-dichloro pattern places one chlorine ortho and one meta to the hydroxyl group, creating a unique electron-withdrawing field effect that has been documented in patent literature to enhance light fastness of the resulting azo chromophore compared to dyes derived from monochlorinated or non-chlorinated aminophenols [1]. While direct head-to-head fastness data for all six dichloroaminophenol isomers are unavailable in open literature, the structurally analogous 4-amino-2,3-dichlorophenol scaffold is explicitly claimed in hair-dye intermediate patents specifically for its ability to impart 'good wash fastness and resistance to light and shampooing'—a claim not made for the 2,5- or 2,6-isomers in the same patent families [2].

Azo-Dye Fastness Properties Textile Colorants Hair Dye Intermediates

Commercially Available Purity Benchmarking: ≥97% Assay with Batch-Specific COA (NMR, HPLC, GC) Across Multiple Vendors

Multiple independent vendors consistently report a minimum purity specification of 97% for 4-amino-2,3-dichlorophenol, with certificates of analysis including orthogonal techniques (NMR, HPLC, GC) . For comparison, the closely related isomer 4-amino-2,5-dichlorophenol is less commonly stocked, and where available is typically offered at 95% purity with fewer orthogonal analytical confirmations . This 2-percentage-point difference in minimum purity specification, combined with wider availability of multi-technique batch characterization for the 2,3-isomer, provides objective justification for preferring this compound in analytical method development and reference-standard sourcing.

Chemical Procurement Purity Specification Batch Release Testing

Regulatory Tonnage Band Differentiation: REACH-Registered as Intermediate-Use-Only with Specific Environmental Hazard Profile

Under EU REACH, 4-amino-2,3-dichlorophenol (EC 464-070-8) is registered with a tonnage band of 'Intermediate Use Only' [1]. Its harmonized C&L notification includes Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) with an M-factor of 10 (chronic) [2], indicating very high aquatic toxicity. In comparison, the isomer 4-amino-2,6-dichlorophenol (CAS 5930-28-9) has a different C&L profile, often classified only as Aquatic Chronic 2 (H411) with lower chronic toxicity weighting and no M-factor assigned in published notifications [3]. This differential aquatic toxicity profile has direct implications for waste-handling, effluent treatment, and environmental risk assessment during process-scale procurement.

REACH Compliance Intermediate-Use Regulation Environmental Hazard Classification

Procurement-Validated Application Scenarios for 4-Amino-2,3-dichlorophenol Based on Quantitative Differentiation Evidence


GMP Fenhexamid Intermediate Supply: Leveraging ≥90% Synthetic Yield for Cost-Optimized Agrochemical Manufacturing

Procurement teams sourcing the key intermediate for the sterol-biosynthesis-inhibitor fungicide fenhexamid should prioritize 4-amino-2,3-dichlorophenol specifically. The patent literature demonstrates a ≥90% yield using a mild NaBH₄ reduction route (CN105732403A) , substantially exceeding the 60–75% yields typical for alternative regioisomers. This translates to 15–30% lower raw-material cost per kilogram of final product and reduced waste-stream volume. The fenhexamid preparation patent (CN117586141A) further confirms that 2,3-dichloro-4-hydroxyaniline is the only acceptable intermediate for producing the active pharmaceutical-grade fungicide .

Lenvatinib Impurity Profiling and Quality Control: Mandatory Sourcing of ISO 17034-Certified Lenvatinib Impurity 88

Pharmaceutical QC laboratories conducting ICH Q1A-compliant forced degradation studies of lenvatinib mesylate must procure 4-amino-2,3-dichlorophenol certified as Lenvatinib Impurity 88 . No other dichloroaminophenol regioisomer is listed as a certified lenvatinib impurity, meaning substitution would invalidate analytical method validation and potentially delay ANDA/DMF submissions. The ISO 17034-certified reference standard (purity >95%) includes NMR, MS, HPLC, IR, and UV data packages essential for regulatory submission .

High-Fastness Azo-Dye and Hair-Color Development: Patent-Protected Performance Advantage of the 2,3-Dichloro Substitution Pattern

Colorant chemists developing oxidative hair dyes and textile azo dyes with documented light- and wash-fastness claims should specify 4-amino-2,3-dichlorophenol as the coupling component. Patent families on hair-dye primary intermediates explicitly identify the 2,3-dichloro substitution pattern as conferring resistance to fading and shampooing that is not claimed for 2,5- or 2,6-dichloro isomers . While head-to-head ISO fastness ratings are not publicly available, the patent exclusivity alone justifies procurement of the correct isomer to reproduce the protected colorant compositions .

High-Purity Research-Grade Synthesis: 97%+ Purity with Multi-Technique COA Reduces Analytical Qualification Burden

Academic and industrial R&D laboratories requiring dichloroaminophenol substrates with verified purity for reproducible synthesis should procure the 2,3-isomer based on its consistently available 97% minimum purity specification with orthogonal analytical characterization (NMR, HPLC, GC) from multiple reputable vendors . The more limited availability of 2,5- and 2,6-isomers at 95% purity with fewer analytical data points increases the risk of unrecognized positional-isomer contamination, which can confound reaction optimization and SAR studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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